An In-Depth Technical Guide to 1-Hexyn-3-ol: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 1-Hexyn-3-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Hexyn-3-ol is a secondary alcohol and a terminal alkyne, presenting a versatile bifunctional scaffold for organic synthesis. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and a representative synthetic protocol. The information is intended to serve as a technical resource for professionals in research and development.
Chemical Structure and Identification
1-Hexyn-3-ol, with the IUPAC name hex-1-yn-3-ol , is a six-carbon organic molecule characterized by a hydroxyl group at the third carbon and a terminal triple bond between the first and second carbons.[1][2][3][4] This unique arrangement of functional groups makes it a valuable intermediate in various chemical transformations.
Molecular Formula: C₆H₁₀O[1][2][3]
Molecular Weight: 98.14 g/mol [1]
CAS Registry Number: 105-31-7[1][2][3]
Canonical SMILES: CCCC(C#C)O[4]
InChI: 1S/C6H10O/c1-3-5-6(7)4-2/h2,6-7H,3,5H2,1H3[1][2][3]
Below is a diagram illustrating the chemical structure of 1-Hexyn-3-ol.
Caption: Chemical structure of 1-Hexyn-3-ol.
Physicochemical Properties
A summary of the key physical and chemical properties of 1-Hexyn-3-ol is provided in the table below.
| Property | Value |
| Melting Point | -80 °C[1][5] |
| Boiling Point | 118 °C[1][5] |
| Density | 0.873 g/mL at 25 °C[1][5] |
| Refractive Index (n20/D) | 1.431[1] |
| Flash Point | 47.2 °C (117 °F)[1] |
| pKa | 13.28 ± 0.20 (Predicted)[1][5] |
| Solubility | Slightly soluble in water; miscible with most hydrocarbons, chlorinated solvents, ketones, alcohols, and glycols.[1] |
Spectroscopic Data
The structural features of 1-Hexyn-3-ol can be confirmed through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | A: 4.38 ppm, B: 2.66 ppm, C: 2.462 ppm, D: 1.67 ppm, E: 1.51 ppm, F: 0.96 ppm. J(A,C)=2.1Hz, J(A,D)=6.3Hz.[6] |
| Infrared (IR) Spectroscopy | The NIST WebBook provides the gas-phase IR spectrum, which would show characteristic peaks for the O-H stretch (around 3300-3400 cm⁻¹), the sp C-H stretch of the alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and the C-O stretch (around 1050-1150 cm⁻¹).[7] |
| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum for 1-Hexyn-3-ol.[2] |
Experimental Protocols
Synthesis of 1-Hexyn-3-ol
A common method for the synthesis of 1-Hexyn-3-ol is through the Grignard reaction, involving the addition of an ethynylmagnesium halide to butanal. A representative protocol is described below.
Reaction Scheme:
Caption: Synthesis of 1-Hexyn-3-ol via Grignard reaction.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Butanal
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethynylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a gas inlet tube, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Once the Grignard reagent is formed, pass a steady stream of dry acetylene gas through the solution. The acetylene will react with the ethylmagnesium bromide to form ethynylmagnesium bromide and ethane (B1197151) gas.
-
-
Reaction with Butanal:
-
Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.
-
Slowly add a solution of butanal in the same anhydrous solvent to the Grignard reagent via the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or THF.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-Hexyn-3-ol.
-
Applications in Synthesis
1-Hexyn-3-ol is a versatile building block in organic synthesis. The terminal alkyne can undergo a variety of reactions, including:
-
Coupling Reactions: Such as the Sonogashira, Suzuki, and Stille couplings, to form more complex molecules.
-
Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloadditions to form 1,2,3-triazoles.[1][5]
-
Reduction: The alkyne can be selectively reduced to the corresponding alkene (cis or trans) or alkane.
-
Hydration: The alkyne can be hydrated to form a ketone.
The hydroxyl group can be oxidized to a ketone or used as a directing group in various transformations.
Safety Information
1-Hexyn-3-ol is a flammable liquid and is toxic if swallowed or in contact with skin. It can also cause serious eye damage. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute a license to operate or a recommendation to practice any patented invention without permission of the owner. It is the responsibility of the user to comply with all applicable laws and regulations.
References
- 1. 1-HEXYN-3-OL CAS#: 105-31-7 [m.chemicalbook.com]
- 2. 1-Hexyn-3-ol [webbook.nist.gov]
- 3. 1-Hexyn-3-ol [webbook.nist.gov]
- 4. Propylethinylcarbinol | C6H10O | CID 7746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Hexyn-3-OL|lookchem [lookchem.com]
- 6. 1-HEXYN-3-OL(105-31-7) 1H NMR [m.chemicalbook.com]
- 7. 1-Hexyn-3-ol [webbook.nist.gov]
